

# Application Notes and Protocols: Stable Isotope Analysis of Hair to Reconstruct Mummy Diet

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## Compound of Interest

Compound Name: *mumie*

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## Introduction

Stable isotope analysis of hair is a powerful tool for reconstructing the diet of ancient individuals, including mummies.[1][2] Human hair is an ideal tissue for such studies because it is resistant to degradation, grows at a relatively known rate (approximately 1 cm/month), and does not remodel after formation, thus providing a temporal record of dietary intake.[1][3] This technique is minimally invasive, and the isotopic signals are preserved over long periods.[1][4] The analysis primarily focuses on the stable isotopes of carbon ( $\delta^{13}\text{C}$ ) and nitrogen ( $\delta^{15}\text{N}$ ), which provide information about the types of plants consumed (C3 vs. C4) and the trophic level of the individual, respectively.[2][4][5]

## Principles of Dietary Reconstruction

The stable isotope composition of human tissues, including hair, reflects the isotopic composition of the foods consumed.[1]

- Carbon ( $\delta^{13}\text{C}$ ): The ratio of  $^{13}\text{C}$  to  $^{12}\text{C}$  in tissues helps to distinguish between diets based on C3 plants (e.g., wheat, rice, vegetables) and C4 plants (e.g., maize, sorghum, sugarcane). C4 plants are enriched in  $^{13}\text{C}$  compared to C3 plants. Consequently, individuals with a diet rich in C4 plants will have higher  $\delta^{13}\text{C}$  values in their hair.[2][6]

- Nitrogen ( $\delta^{15}\text{N}$ ): The ratio of  $^{15}\text{N}$  to  $^{14}\text{N}$  indicates an individual's trophic level. There is a stepwise enrichment of  $^{15}\text{N}$  with each trophic level (approximately 3-5‰). Therefore, herbivores have lower  $\delta^{15}\text{N}$  values than omnivores, and carnivores have the highest values. [5][6] Marine-based diets also lead to elevated  $\delta^{15}\text{N}$  values.[7]

## Experimental Protocols

A detailed methodology for the stable isotope analysis of mummy hair is provided below. This protocol is a synthesis of standard practices in the field.

### Sample Preparation

- Hair Selection and Cleaning:
  - Select a bundle of hair from the mummy, preferably from the scalp, ensuring the proximal (root) end is identifiable if a temporal analysis is required.[1]
  - Clean the hair samples to remove any surface contaminants. A common procedure involves washing the hair sequentially in a 2:1 mixture of chloroform and methanol, followed by several rinses with deionized water in an ultrasonic bath.
  - Dry the cleaned hair samples in a fume hood or a lyophilizer.
- Longitudinal Sectioning (for temporal analysis):
  - For a high-resolution dietary history, the hair strand can be sectioned into small segments (e.g., 0.5 cm or 1 cm).[1][3]
  - Knowing the approximate growth rate of hair (around 1 cm/month), each segment can provide dietary information for a specific time period (e.g., a 0.5 cm segment represents roughly two weeks of diet).[1][3]
- Homogenization:
  - Each hair segment (or the bulk sample) should be weighed (typically 0.5-1.0 mg) into a tin capsule for analysis.

### Isotopic Analysis

- Instrumentation: The  $\delta^{13}\text{C}$  and  $\delta^{15}\text{N}$  values are measured using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
- Measurement:
  - The tin capsule containing the hair sample is dropped into a combustion reactor in the elemental analyzer.
  - The sample is combusted, and the resulting gases ( $\text{CO}_2$  and  $\text{N}_2$ ) are separated by gas chromatography.
  - The separated gases are then introduced into the isotope ratio mass spectrometer, which measures the isotopic ratios.
- Data and Calibration:
  - Isotope ratios are expressed in delta ( $\delta$ ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric  $\text{N}_2$  for nitrogen).
  - The formula for calculation is:  $\delta X = [(R_{\text{sample}} / R_{\text{standard}}) - 1] * 1000$ , where X is the heavy isotope ( $^{13}\text{C}$  or  $^{15}\text{N}$ ) and R is the ratio of the heavy to the light isotope.
  - Reference materials with known isotopic values should be run alongside the samples for calibration and to ensure accuracy.

## Data Presentation

The following table summarizes stable isotope data from various mummy studies, providing insights into their diets.

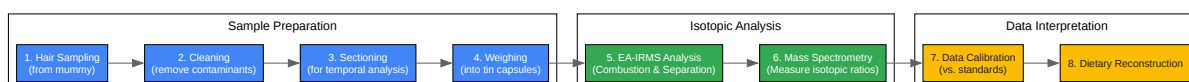
Mummy/Population	Location	Approximate Age (Years BP)	$\delta^{13}\text{C}$ (‰)	$\delta^{15}\text{N}$ (‰)	Inferred Diet	Reference
Chinchorro	Chile	5000-800	-12.3 to -15.6	+21.9 to +27.0	Rich in marine foods and/or C4 plants.[7] [8]	[7][8]
Egyptian Mummies	Egypt	ca. 4000	Uniform isotopic signature	Uniform isotopic signature	More constant and uniform diet.[8]	[8]
Coptics	Egypt	1000	Diverse values	Diverse values	Diverse diet influenced by local nutritional sources.[8]	[8]
Inca Child Mummies	Argentina	ca. 500	Not specified	Not specified	Isotopic values coincided 6 months before death, suggesting they were brought together for sacrifice preparation.	[7]

Mummified Girl	San Francisco, USA	Late 19th Century	Not specified	+1.5‰ increase before death	Initial omnivorous diet; the increase in $\delta^{15}\text{N}$ suggests severe undernourishment or starvation before death.[9]
					[9]

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the stable isotope analysis of mummy hair.

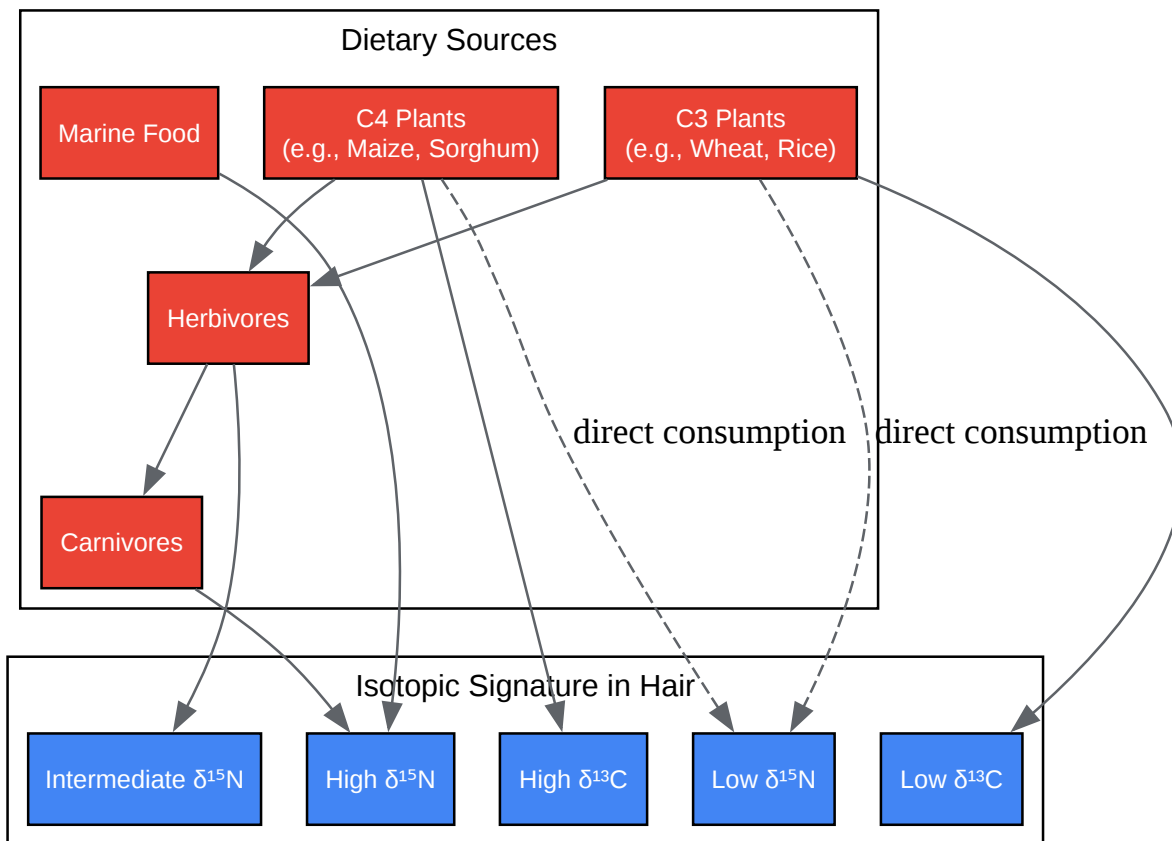


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Workflow for Stable Isotope Analysis of Mummy Hair.

### Logical Relationship between Diet and Isotopic Values

This diagram shows the logical relationship between different dietary sources and the resulting stable isotope values in hair.



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Dietary Sources and Corresponding Isotopic Signatures.

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